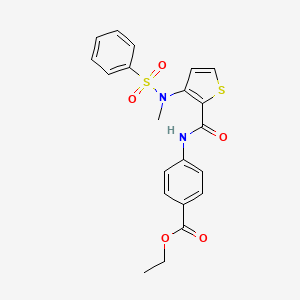

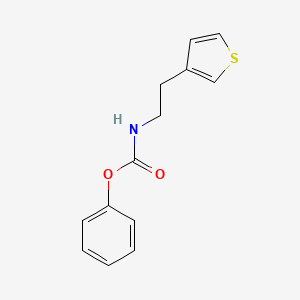

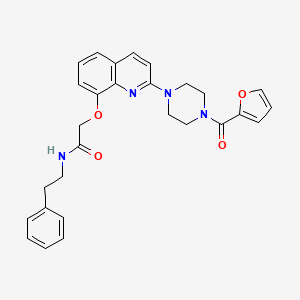

1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

CYP2A6 Inhibition for Smoking Reduction Therapy

CYP2A6 is involved in nicotine metabolism. Inhibiting CYP2A6 can reduce cigarette smoking. Researchers have explored novel CYP2A6 inhibitors, and 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide could serve as a lead compound for smoking reduction therapy .

Structural Investigations

The structural properties of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide have been studied. Discrepancies in solution behavior were attributed to intermolecular hydrogen bonding between the acids, which was neglected during geometry optimization and NMR chemical shift calculations .

Phenoxy-1,2,3-Triazole Series

Comparing the inhibitory activity of un-substituted 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide with substituted compounds in the 2-methoxyphenoxy series provides insights into its pharmacological potential .

Biological Potential

Indole derivatives, including 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide, possess a wide range of biological activities, such as anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .

Other Applications

While not directly related to 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide, it’s worth noting that indole derivatives play essential roles in various synthetic drug molecules, alkaloids, and plant hormones .

作用機序

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to a variety of changes in cellular function .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular level .

Action Environment

Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

1-methyl-5-phenoxyindole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-19-14-8-7-13(21-12-5-3-2-4-6-12)9-11(14)10-15(19)16(20)18-17/h2-10H,17H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZHKPKONJZXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC3=CC=CC=C3)C=C1C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide](/img/structure/B2541668.png)

![2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2541670.png)

![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)

![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)